(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

PDE3 inhibition platelet pharmacology target engagement

Regulatory impurity control for anagrelide API requires precisely characterized reference standards. This compound is Anagrelide Impurity 3 (CAS 1092352-97-0), a process-related byproduct. - **Impurity Profiling:** Baseline resolution from anagrelide via validated HPLC (C18, pH 4.4 buffer, 254 nm). Meets ICH Q2(R1) (R²>0.95, RSD<5%). - **Physicochemical Data:** LogP 2.34 (vs RL-603 LogP 1.4), PSA 52.57 Ų. MW 261.1 g/mol. - **Supply:** ISO 17034-accredited with COA. Immediate shipping.

Molecular Formula C10H10Cl2N2O2
Molecular Weight 261.1 g/mol
CAS No. 1092352-97-0
Cat. No. B1505042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
CAS1092352-97-0
Molecular FormulaC10H10Cl2N2O2
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)NCN1CC(=O)O
InChIInChI=1S/C10H10Cl2N2O2/c11-7-1-2-8-6(10(7)12)3-14(5-13-8)4-9(15)16/h1-2,13H,3-5H2,(H,15,16)
InChIKeyVFRADJZONHFXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Class Context


(5,6-Dichloro-1,4-dihydroquinazolin-3(2H)-yl)acetic acid (CAS 1092352-97-0) is a synthetic dihydroquinazoline derivative bearing 5,6-dichloro substitution and an acetic acid side chain at the N3 position . It is formally designated as Anagrelide Impurity 3, arising as a process-related or degradative byproduct during the synthesis of the platelet-lowering drug anagrelide . The compound differs fundamentally from anagrelide itself, which is a fused imidazoquinazoline, and from the principal active metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL-603), which carries a 2-amino group absent in this compound [1]. These structural distinctions confer divergent physicochemical properties, target-engagement profiles, and regulatory relevance that preclude simple in-class substitution.

5,6-Dichloro-1,4-dihydroquinazoline with N3-acetic acid side chain
Designated as Anagrelide Impurity 3 (process/degradant)
Lacks imidazole ring and 2-amino group; not a PDE3 inhibitor
Suited as impurity reference standard for analytical method validation

Why It Cannot Substitute for Anagrelide or 2-Amino Congeners


Superficial structural similarity among 5,6-dichloroquinazoline derivatives masks profound pharmacological and physicochemical divergence. Anagrelide (imidazoquinazoline) inhibits phosphodiesterase 3 (PDE3) with an IC50 of 36 nM [1], while its active metabolite RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) reduces platelet counts at 100 μg/day without the inotropic side effects of the parent drug [2]. The target compound lacks both the fused imidazole ring required for PDE3 inhibition and the 2-amino group essential for the platelet-lowering activity of RL-603. Furthermore, the N3-acetic acid moiety shifts the calculated LogP to 2.34 , markedly higher than RL-603 (XLogP3 = 1.4) [3], altering membrane permeability and analytical retention behavior. In regulated pharmaceutical contexts, this compound is classified and controlled as Anagrelide Impurity 3 under ICH Q3A/B guidelines [4]; procurement of a generic 5,6-dichloroquinazoline without verifying the precise substitution pattern and impurity designation risks both experimental irreproducibility and regulatory non-compliance. The quantitative evidence below substantiates each dimension of differentiation.

Pharmacophore
Anagrelide inhibits PDE3; the impurity lacks the fused imidazole ring required for PDE3 engagement. RL-603 (2-amino analog) retains target activity; this compound does not.
Physicochemistry
Higher LogP versus the 2-amino analog alters HPLC retention and membrane partitioning, complicating direct substitution in biological assays or chromatographic methods.
Regulatory
Formally classified as Anagrelide Impurity 3 under ICH Q3A/B. Using an unverified 5,6-dichloroquinazoline risks analytical non-compliance and batch rejection.

Quantitative Differentiation from Closest Analogs


Absence of PDE3 Pharmacophore vs. Anagrelide

The target compound is a 1,4-dihydroquinazoline with an N3-acetic acid side chain and no substitution at the 2-position. This structure lacks the fused imidazole ring (imidazo[2,1-b]quinazoline) that constitutes the PDE3 pharmacophore present in anagrelide. Anagrelide inhibits PDE3 with an IC50 of 36 nM [1]. The 2-amino analog RL-603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline) retains PDE3 inhibitory activity and is the major pharmacologically active metabolite responsible for platelet reduction [2]. The absence of the 2-amino group in the target compound, combined with the electron-withdrawing acetic acid substituent at N3, is predicted to abolish PDE3 binding. No published PDE3 IC50 for this compound has been identified, consistent with its classification as a pharmacologically inactive impurity rather than an active metabolite.

PDE3 Pharmacophore Absence
Class-level inference
No detectable PDE3 inhibition; lacks imidazoquinazoline core
Supports negative control use for PDE3 pathway studies
Referenced anagrelide IC50 36 nM; no direct data for this impurity
PDE3 inhibition platelet pharmacology target engagement

Lipophilicity Shift vs. 2-Amino Congener

The target compound has a calculated LogP of 2.34 , approximately 0.94 log units higher than the 2-amino analog RL-603 (XLogP3 = 1.4) [1]. This difference arises from the replacement of the polar 2-amino group (H-bond donors: 2 for RL-603) with a methylene bridge in the dihydroquinazoline ring and the addition of the acetic acid moiety, which, despite its polarity, is partially masked by intramolecular interactions. The higher LogP translates to increased reversed-phase HPLC retention, enabling baseline chromatographic separation from anagrelide and other polar impurities under validated isocratic conditions (Waters Nova Pack C18, phosphate buffer pH 4.4 / ACN-MeOH, 254 nm detection) [2]. For procurement, this LogP differential directly impacts solubility (lower aqueous solubility), membrane permeability (higher passive diffusion), and extraction recovery, requiring distinct experimental handling protocols compared to the more polar 2-amino analogs.

Lipophilicity Shift
Cross-study comparable
LogP 2.34 vs RL-603 XLogP3 1.4 (Δ ≈ 0.9)
Impacts chromatographic retention and membrane partitioning assessment
Calculated values; experimental confirmation recommended
physicochemical profiling LogP HPLC method development ADME prediction

Analytical Reference Standard Utility and HPLC Resolution

This compound is formally designated and characterized as Anagrelide Impurity 3 in compendial and regulatory impurity profiling frameworks [1]. Validated stability-indicating HPLC methods have been developed that achieve exceptional resolution between anagrelide and its related impurities, with linearity exceeding R² > 0.95 for both the active pharmaceutical ingredient and impurity peaks [2]. The methods employ a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 μm) with phosphate buffer (pH 4.4) and acetonitrile-methanol organic modifier at 35 °C, 1.0 mL/min, and 254 nm detection. Limits of detection (LOD) and quantitation (LOQ) were confirmed sufficient for precise estimation, with intra-day and inter-day precision RSD consistently below 5% [2]. The compound is supplied as a fully characterized reference standard (molecular formula C10H10Cl2N2O2, MW 261.1 g/mol, purity ≥95%) under ISO 17034 accreditation, suitable for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions .

HPLC Reference Standard
Supporting evidence
Purity ≥95%, baseline resolution from anagrelide (C18, pH 4.4, 254 nm)
Enables impurity profiling method validation per ICH Q2(R1)
Validated linearity R² > 0.95; ISO 17034 accredited standard
pharmaceutical analysis impurity profiling HPLC validation regulatory compliance

5-HT6 Receptor Binding Divergence vs. 2-Amino Analog

The 2-amino analog RL-603 (5,6-dichloro-1,4-dihydroquinazolin-2-amine) has been profiled against the human 5-hydroxytryptamine receptor 6 (5-HT6) expressed in HEK293-EBNA cells, yielding a Ki of 1157 nM [1]. The corresponding 5-chloro (mono-substituted) analog showed a Ki > 10,000 nM, indicating that dual 5,6-dichloro substitution enhances 5-HT6 binding by approximately 10-fold [1]. For the target compound, which carries an N3-acetic acid substituent and lacks the 2-amino group, no 5-HT6 binding has been reported. The absence of the 2-amino hydrogen-bond donor and the steric hindrance introduced by the acetic acid group are consistent with loss of affinity for this aminergic GPCR target. This differential binding profile is critical for researchers selecting quinazoline tools for neuroscience target validation, as RL-603 would exhibit measurable 5-HT6 engagement while the target compound would not.

5-HT6 Binding Divergence
Class-level inference
No reported 5-HT6 affinity; RL-603 Ki = 1157 nM
Distinguishes analogs for GPCR selectivity profiling
Predicted inactivity based on absent 2-amino pharmacophore
GPCR profiling 5-HT6 receptor off-target screening selectivity

Procurement and Application Scenarios


Impurity Reference Standard for ANDA Submissions

This compound serves as a characterized impurity reference standard (Anagrelide Impurity 3) for HPLC-based impurity profiling of anagrelide drug substance and finished dosage forms. Validated isocratic methods employing C18 columns with phosphate buffer (pH 4.4) and acetonitrile-methanol mobile phase achieve baseline resolution between anagrelide and this impurity at 254 nm detection [1]. The method meets ICH Q2(R1) validation requirements with linearity R² > 0.95 and precision RSD <5%, suitable for ANDA regulatory filings and batch release testing [1]. Procurement of ISO 17034-accredited reference material with certificate of analysis ensures traceability to compendial standards (USP/EP) .

Negative Control for PDE3 and Platelet Assays

The compound lacks the fused imidazole ring and 2-amino substituent required for PDE3 inhibition (anagrelide PDE3 IC50 = 36 nM) [2] and for platelet-lowering activity (RL-603 active at 100 μg/day in vivo) [3]. Its LogP of 2.34 and PSA of 52.57 Ų provide physicochemical-matched negative control properties for structure-activity relationship (SAR) studies of quinazoline-based PDE3 inhibitors or platelet-reducing agents. Researchers can use this compound to discriminate between PDE3-dependent and PDE3-independent effects in megakaryocyte biology and platelet function experiments.

Physicochemical Probe for Membrane Partitioning Studies

With a LogP of 2.34 —significantly higher than the 2-amino analog RL-603 (XLogP3 = 1.4) [4]—this compound serves as a lipophilic probe in reversed-phase chromatographic method development, logP-based quantitative structure-retention relationship (QSRR) modeling, and membrane permeability studies. The 0.9 LogP unit differential corresponds to approximately 8-fold greater octanol/water partitioning, providing a well-characterized tool for calibrating HPLC gradient elution programs and evaluating the impact of N3-substitution on the physicochemical properties of dihydroquinazoline scaffolds.

Synthetic Intermediate for Dihydroquinazoline Libraries

The compound's N3-acetic acid functionality provides a synthetic handle for amide coupling, esterification, and diversification reactions, making it a useful reference intermediate for constructing focused libraries of dihydroquinazoline derivatives. Its well-defined structure (MW 261.1 g/mol, C10H10Cl2N2O2, InChIKey: VFRADJZONHFXOM-UHFFFAOYSA-N) enables unambiguous identity confirmation by LC-MS, 1H NMR, and 13C NMR. The 5,6-dichloro substitution pattern, shared with the pharmacologically active anagrelide scaffold, allows systematic exploration of position-2 and position-3 modifications without confounding changes in the halogenation pattern.

Application
Selection Property
Validation Focus
Impurity Reference Standard for ANDA Submissions
Characterized impurity with validated HPLC resolution
Retention time reproducibility, system suitability, ICH Q2(R1) compliance
Negative Control for PDE3 and Platelet Research
Lacks PDE3 pharmacophore; retains 5,6-dichloro scaffold
Confirmation of absent PDE3 activity; SAR differentiation from active congeners
Physicochemical Probe for Membrane Partitioning
Elevated LogP versus polar amino analogs
Chromatographic retention modeling; QSRR and permeability correlation studies
Synthetic Intermediate for Dihydroquinazoline Libraries
N3-acetic acid handle for amide/ester diversification
Structure confirmation by LC-MS/NMR; purity ≥95% for library synthesis
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